Benzadox

Catalog No.
S749087
CAS No.
5251-93-4
M.F
C9H9NO4
M. Wt
195.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzadox

CAS Number

5251-93-4

Product Name

Benzadox

IUPAC Name

2-benzamidooxyacetic acid

Molecular Formula

C9H9NO4

Molecular Weight

195.17 g/mol

InChI

InChI=1S/C9H9NO4/c11-8(12)6-14-10-9(13)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,13)(H,11,12)

InChI Key

WDRGQGLIUAMOOC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NOCC(=O)O

Synonyms

2-[(Benzoylamino)oxy]-acetic Acid; (Benzamidooxy)acetic Acid; Benzadox; N-Benzoyl-O-(carboxymethyl)-hydroxylamine; NSC 75601; S 6173

Canonical SMILES

C1=CC=C(C=C1)C(=O)NOCC(=O)O
  • Fungicide Research: Historical documents, such as reports from the United States Department of Agriculture, mention Benzadox as a potential fungicide. These reports discuss research on Benzadox for controlling fungal diseases in tung trees, particularly a disease affecting tung nut production [, , ]. The documents suggest that early season application of Benzadox might be effective in controlling the fungus.

Benzadox, also known as acetic acid, [(benzoylamino)oxy]-, has the chemical formula C₉H₉NO₄ and is classified as an organic compound. It is characterized by its unique structure, which includes a benzoylamino group linked to an acetic acid moiety. Benzadox is primarily utilized in agricultural applications, specifically as a herbicide, due to its effectiveness in controlling various types of weeds. The compound exhibits a melting point of approximately 140 °C and a boiling point ranging from 144 to 145 °C at standard atmospheric pressure .

, notably:

  • Nucleophilic Substitution: The benzoylamino group can be involved in nucleophilic substitution reactions, where it can react with various electrophiles.
  • Hydrolysis: In aqueous environments, Benzadox can undergo hydrolysis, breaking down into its constituent parts.
  • Condensation Reactions: Benzadox can also participate in condensation reactions, particularly with other carboxylic acids or amines to form more complex molecules .

Benzadox exhibits significant biological activity, mainly attributed to its herbicidal properties. It functions by inhibiting specific metabolic pathways in plants, leading to their growth suppression or death. The compound's effectiveness against a range of weed species makes it valuable in agricultural practices. Furthermore, some studies suggest potential applications in pharmaceuticals due to its structural similarity to bioactive compounds .

The synthesis of Benzadox can be achieved through several methods:

  • Direct Amidation: Reacting benzoyl chloride with acetic acid in the presence of a base can yield Benzadox.
  • Nucleophilic Addition: The reaction of hydroxylamine with benzoyl chloride followed by acetylation is another pathway for synthesizing this compound.
  • From Catechol: Benzadox can also be synthesized from catechol using disubstituted halomethanes .

Benzadox shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameChemical FormulaKey Characteristics
Benzohydroxamic AcidC₇H₈N₄O₃Known for its role as a chelating agent and potential anti-cancer properties.
MethylenedioxyphenylC₉H₁₀O₂Exhibits psychoactive properties; often found in natural products.
Hydroxamic AcidC₅H₈N₂O₂Used in pharmaceuticals; known for its ability to inhibit certain enzymes.

Benzadox's uniqueness lies in its specific combination of the benzoylamino group with acetic acid, which differentiates it from other similar compounds that may not possess the same herbicidal properties or structural features .

XLogP3

-0.3

LogP

-0.27 (LogP)

Melting Point

140.0 °C

UNII

KSR5R1E31I

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

16555-77-4
5251-93-4

Wikipedia

Benzadox

Dates

Last modified: 08-15-2023

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